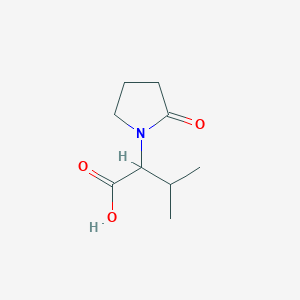![molecular formula C19H22N2O5S B2502817 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 921916-01-0](/img/structure/B2502817.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest in recent research due to their potential therapeutic applications. In one study, a new series of sulfonamides was synthesized starting from 4-methoxyphenethylamine. This compound was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent molecule, which was then treated with various alkyl/aralkyl halides to produce a series of new derivatives. These compounds were characterized using spectroscopic techniques and elemental analysis, confirming the expected structures .
Another research effort focused on the N-alkylation of 2-azidobenzenesulfonamide, which led to the formation of an N-pentenyl sulfonamide. This intermediate was then subjected to intramolecular aminohydroxylation to yield a precursor for the synthesis of pyrrolobenzothiadiazepine. The study also explored the N-alkylation of 2-azidobenzamide, which resulted in a mixture of benzotriazinones and quinazolinones, indicating different mechanistic pathways .
Molecular Structure Analysis
The molecular structures of the synthesized sulfonamide derivatives were elucidated using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy were employed to determine the structural characteristics of the new compounds. These techniques provided detailed information about the molecular framework and functional groups present in the synthesized molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of sulfonamide derivatives were carefully analyzed. For instance, the inhibitory effects of the synthesized compounds on acetylcholinesterase were evaluated, and one particular derivative showed significant inhibitory activity. The kinetic mechanism of inhibition was studied using Lineweaver-Burk plots, revealing competitive inhibition and the formation of an irreversible enzyme-inhibitor complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized sulfonamides were characterized by their spectral data and elemental analysis. These properties are crucial for understanding the potential biological activity and stability of the compounds. Some of the synthesized compounds were also screened for their anti-HIV and antifungal activities, demonstrating the diverse applications of these molecules in medicinal chemistry .
Applications De Recherche Scientifique
Novel Synthesis and Pharmaceutical Impurities
The synthesis and impurities of pharmaceuticals are a key area of research involving complex chemical compounds such as N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide. A study focused on the novel methods for the synthesis of omeprazole, a proton pump inhibitor closely related chemically to the compound . This research emphasized the analysis of pharmaceutical impurities, which are critical for understanding the development and safety of anti-ulcer drugs. The innovative synthesis processes aim to achieve expected yields with methodologies observed to be short and simple, facilitating the creation of standard impurities for further pharmaceutical research (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Heterocyclic Compound Synthesis
The compound's relevance extends to the synthesis of heterocyclic compounds, a fundamental aspect of medicinal chemistry. Tetrahydrobenzo[b]pyrans are particularly significant due to their presence in naturally occurring compounds, pharmaceuticals, and drug-candidate molecules. Research exploring the three-component cyclocondensation of dimedone with aldehydes and malononitrile for the construction of tetrahydrobenzo[b]pyrans using organocatalysts highlights the importance of such chemical frameworks. This approach, focusing on green chemistry principles, underscores the potential of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide-related research in developing new therapeutic agents (Kiyani, 2018).
Flame Retardants and Environmental Impact
Another aspect of scientific research applications involves the study of novel brominated flame retardants (NBFRs), including compounds structurally related to the compound . These studies address the occurrence of NBFRs in various environments, their environmental fate, and toxicity. Understanding the impact and mechanisms of such compounds is crucial for assessing potential risks and optimizing analytical methods for environmental monitoring. The research calls for further investigation into the indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-12-5-7-16(25-4)17(9-12)27(23,24)21-13-6-8-15-14(10-13)20-18(22)19(2,3)11-26-15/h5-10,21H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFOXBZNMOKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)
![N-benzyl-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502735.png)
![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)




![[1,2,4]Triazolo[4,3-a]pyridin-7-amine](/img/structure/B2502748.png)

![3-[[(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2502752.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2502754.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2502755.png)
![2-[(2-Fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2502756.png)